![molecular formula C17H16ClNO5 B2609192 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 1172037-03-4](/img/structure/B2609192.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide, also known as BDP-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BDP-1 has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
The crystal structure of related compounds has been extensively studied, revealing intricate details about their molecular geometry and interactions. For instance, the study of the crystal structure of mandipropamid, a compound with a somewhat similar structure, shows significant insights into the molecular alignment and interactions within the crystal lattice, providing a foundation for understanding the physical properties of these compounds (Park et al., 2015). Such structural analyses are crucial for the development of new materials and pharmaceuticals by understanding the fundamental aspects of crystal formation and molecular packing.
Antimicrobial Activity
The synthesis and characterization of novel imines and thiazolidinones derived from related compounds have shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents that could address the growing issue of antibiotic resistance (Fuloria et al., 2009). Research in this area could lead to the discovery of new drugs that are effective against drug-resistant bacteria and fungi.
Potential Pesticide Application
New derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, indicating their potential use as pesticides (Olszewska et al., 2009). The characterization and development of these compounds could contribute to the agricultural sector by providing new pesticides with possibly improved safety profiles and effectiveness.
Anticancer Activity
Research into the synthesis, structure, and molecular docking analysis of compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide has indicated potential anticancer activity. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown promising results in targeting the VEGFr receptor, suggesting a pathway for the development of new anticancer drugs (Sharma et al., 2018).
Organic Synthesis and Material Science
The compound and its derivatives serve as key intermediates in organic synthesis, leading to the development of various new materials and chemicals. For instance, the synthesis of phenoxy amide derivatives explores the influence of solvents on the chlorination process, which is critical for designing more efficient synthetic routes in organic chemistry and material science (Wang et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c18-12-1-3-13(4-2-12)22-10-17(20)19-7-8-21-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYHPTBZQGMNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


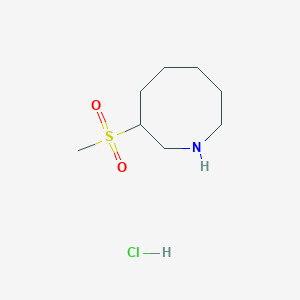


![(5S,6S,7R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B2609117.png)
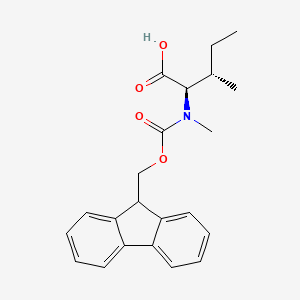

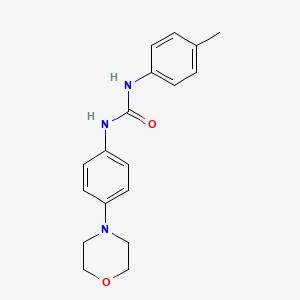
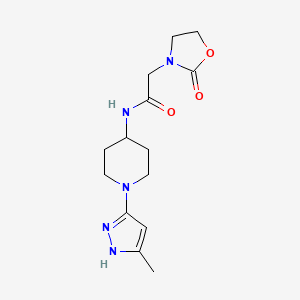


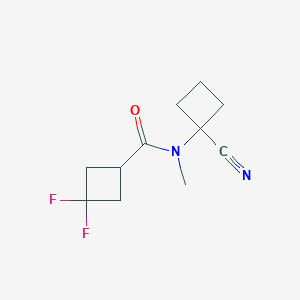
![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2609131.png)
